molecular formula C17H15N3OS B2631974 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-28-7

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2631974
CAS No.: 2034397-28-7
M. Wt: 309.39
InChI Key: WMCMYOTZUSYBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a complex organic compound that features a unique combination of phenyl, thiophene, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is often studied for its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Future Directions

Future research could focus on further characterizing this compound, determining its specific physical and chemical properties, synthesizing it in a more efficient or cost-effective manner, and exploring its potential biological activities and applications .

Preparation Methods

The synthesis of 1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the synthesis of a pyridine-thiophene intermediate through a condensation reaction between thiophene-3-carboxaldehyde and 4-bromopyridine under basic conditions.

    Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate in the presence of a suitable catalyst to form the final urea derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives.

Comparison with Similar Compounds

1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds such as:

    1-Phenyl-3-(pyridin-4-yl)urea: Lacks the thiophene moiety, which may result in different biological activities and chemical properties.

    1-Phenyl-3-((2-(furan-3-yl)pyridin-4-yl)methyl)urea: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.

    1-Phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)ethyl)urea: Features an ethyl linker instead of a methyl linker, which may affect its steric and electronic characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(20-15-4-2-1-3-5-15)19-11-13-6-8-18-16(10-13)14-7-9-22-12-14/h1-10,12H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMYOTZUSYBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.